
N-(1-Phenylpropadienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylpropadienyl)acetamide: is an organic compound characterized by the presence of a phenyl group attached to a propadienyl moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylpropadienyl)acetamide typically involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This intermediate can then undergo further reactions to introduce the propadienyl group. One common method involves the use of propargyl bromide in the presence of a base such as potassium carbonate, followed by a palladium-catalyzed coupling reaction to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(1-Phenylpropadienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, chlorine, and nucleophiles like Grignard reagents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(1-Phenylpropadienyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Phenylpropadienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Phenylacetamide: A simpler analog without the propadienyl group.
N-(1-Phenylethenyl)acetamide: Similar structure but with an ethenyl group instead of propadienyl.
N-(4-Methylphenyl)acetamide: A derivative with a methyl-substituted phenyl group.
Uniqueness: N-(1-Phenylpropadienyl)acetamide is unique due to the presence of the propadienyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications .
Properties
CAS No. |
827303-04-8 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-(1-phenylprop-2-enylidene)acetamide |
InChI |
InChI=1S/C11H11NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h3-8H,1H2,2H3 |
InChI Key |
UXEZTAYKPGAKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
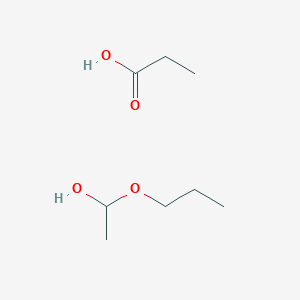
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
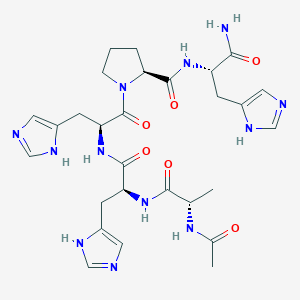
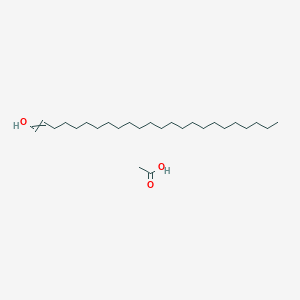
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

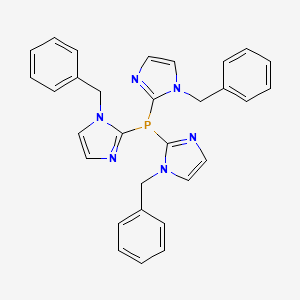

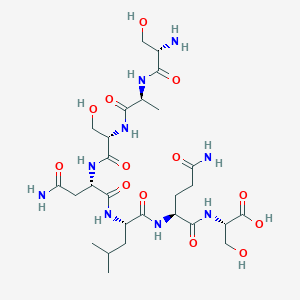
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
